molecular formula C11H15Cl2N B1584191 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine CAS No. 22270-22-0

2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine

Cat. No.: B1584191
CAS No.: 22270-22-0
M. Wt: 232.15 g/mol
InChI Key: KUSNCWLQRVMIRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine is a chemical compound known for its applications in various fields, including pharmaceuticals and chemical research. It is a nitrogen mustard derivative, which means it contains nitrogen and chlorine atoms that make it reactive and useful in different chemical processes.

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine is DNA, specifically the N7 nitrogen on the DNA base guanine . This compound belongs to the group of alkylating agents, a class of anticancer chemotherapeutic drugs .

Mode of Action

This compound works by binding to DNA, crosslinking two strands and preventing cell duplication . This interaction with its targets results in changes at the molecular level that disrupt the normal function and replication of cells .

Biochemical Pathways

The affected pathway is the DNA replication process. By crosslinking two strands of DNA, this compound inhibits the normal replication process, leading to cell death . The downstream effects include the disruption of cell growth and division, which is particularly effective against rapidly dividing cells, such as cancer cells .

Pharmacokinetics

Similar compounds have a biological half-life of less than 1 minute and approximately 50% is excreted through the kidneys . These properties may impact the bioavailability of the compound, affecting its efficacy and potential side effects .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of DNA replication, leading to cell death . This can result in the reduction of tumor size and potentially the elimination of cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of the compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine typically involves the reaction of 2-chloroethylamine with N-methyl-2-phenylethanamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more sophisticated techniques, including the use of hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry (MS) for the analysis and control of impurities . This ensures the purity and quality of the final product, which is crucial for its applications in pharmaceuticals and other industries.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine is unique due to its specific structure, which allows it to form aziridinium intermediates and undergo various substitution reactions. This makes it particularly useful in chemical research and pharmaceutical applications .

Properties

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N/c1-14(8-7-12)9-11(13)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSNCWLQRVMIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCl)CC(C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50328862
Record name 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22270-22-0
Record name 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine
Reactant of Route 3
2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine
Reactant of Route 6
2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.